(1R,2S,4R)-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
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Overview
Description
(1R,2S,4R)-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]bicyclo[221]hept-5-ene-2-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]hept-5-ene structure.
Introduction of the carboxamide group: This step involves the reaction of the bicyclic core with an appropriate amine under suitable conditions to form the carboxamide.
Attachment of the pyridinyl and methoxyphenoxy groups: These groups are introduced through nucleophilic substitution reactions, where the appropriate nucleophiles react with the bicyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and the use of high-throughput screening to identify the most efficient conditions for each step.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4R)-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or methoxyphenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(1R,2S,4R)-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2S,4R)-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Shares the bicyclic core structure but lacks the pyridinyl and methoxyphenoxy groups.
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl]methanamine: Similar bicyclic structure with an amine group instead of the carboxamide.
Uniqueness
The uniqueness of (1R,2S,4R)-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide lies in its combination of the bicyclic core with the pyridinyl and methoxyphenoxy groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(1R,2S,4R)-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-25-18-6-2-3-7-19(18)26-21-16(5-4-10-22-21)13-23-20(24)17-12-14-8-9-15(17)11-14/h2-10,14-15,17H,11-13H2,1H3,(H,23,24)/t14-,15+,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWELDSAWFXAPAH-VYDXJSESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3CC4CC3C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)[C@H]3C[C@H]4C[C@@H]3C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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